2,6-Dibromoisonicotinaldehyde
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Overview
Description
2,6-Dibromoisonicotinaldehyde is a heterocyclic aromatic compound with the molecular formula C₆H₃Br₂NO. It is characterized by the presence of two bromine atoms and an aldehyde group attached to a pyridine ring. This compound is primarily used in research and development due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromoisonicotinaldehyde typically involves the bromination of isonicotinaldehyde. One common method includes the reaction of isonicotinaldehyde with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 2 and 6 positions on the pyridine ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and chemical manufacturing facilities using the aforementioned synthetic routes. The production process involves careful handling of bromine and other reagents to ensure safety and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromoisonicotinaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.
Reduction Reactions: The aldehyde group can be reduced to form primary alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation Reactions: The major product is 2,6-dibromoisonicotinic acid.
Reduction Reactions: The major product is 2,6-dibromoisonicotinyl alcohol.
Scientific Research Applications
2,6-Dibromoisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,6-Dibromoisonicotinaldehyde involves its reactivity with various nucleophiles and electrophiles due to the presence of bromine atoms and an aldehyde group. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 2,6-Dibromo-4-pyridinecarboxaldehyde
- 2,6-Dibromoisonicotinic acid
- 2,6-Dibromoisonicotinyl alcohol
Comparison: 2,6-Dibromoisonicotinaldehyde is unique due to the presence of both bromine atoms and an aldehyde group on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis compared to similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
2,6-dibromopyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMDNAWSEWSGDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Br)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376628 |
Source
|
Record name | 2,6-dibromopyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
316800-46-1 |
Source
|
Record name | 2,6-dibromopyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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